3,5-二羟基苯甲酸乙酯

描述

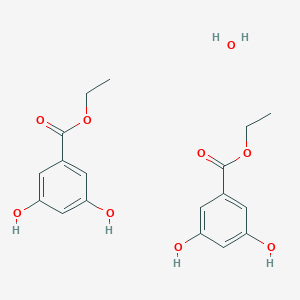

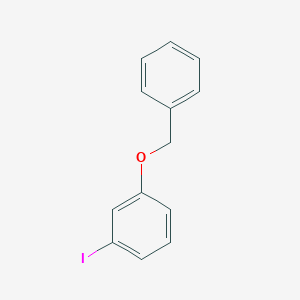

Ethyl 3,5-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is a dihydroxybenzoic ester, specifically an ethyl ester of 3,5-dihydroxybenzoic acid. This compound is known for its applications in various biochemical studies and organic synthesis reactions .

科学研究应用

3,5-二羟基苯甲酸乙酯 在科学研究中有多种应用:

化学: 用作合成复杂有机分子的起始试剂,包括 3,5-双(ω-羟基寡(乙烯氧基))苯甲酸乙酯 和对烷氧基羰基化钯双(膦亚胺)PCP钳形配合物.

生物学: 调查其潜在的生物活性及其与各种生物分子的相互作用.

5. 作用机理

3,5-二羟基苯甲酸乙酯 的作用机理涉及其与各种分子靶点和途径的相互作用。化合物中的羟基可以与生物分子形成氢键,影响其结构和功能。 此外,酯基可以发生水解,释放 3,5-二羟基苯甲酸,它可能进一步与生物系统相互作用 .

类似化合物:

- 3,5-二羟基苯甲酸甲酯

- 2,5-二羟基苯甲酸乙酯

- 3-羟基苯甲酸乙酯

- 3,5-二甲基苯甲酸甲酯

比较: 3,5-二羟基苯甲酸乙酯 的独特之处在于其在苯甲酸环的 3 位和 5 位进行的特定酯化反应。这种结构特征赋予了与类似物相比不同的化学性质和反应性。 例如,3,5-二羟基苯甲酸甲酯 具有类似的结构,但具有甲酯基团,导致溶解度和反应性的差异 .

作用机制

Target of Action

Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic ester Similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to inhibit prolyl-hydroxylase domain enzymes (phds) , which negatively regulate Hypoxia Inducible Factor (HIF), a master regulator of hypoxic responses .

Mode of Action

It’s known that similar compounds like ethyl 3,4-dihydroxybenzoate can inhibit phds, leading to the upregulation of beneficial hif-mediated processes . This inhibition might result in the potentiation of the activity of antibiotics for drug-resistant Escherichia coli .

Biochemical Pathways

Related compounds like ethyl 3,4-dihydroxybenzoate have been shown to interfere with substrate translocation via bacterial efflux pumps . This interference can lead to increased dye accumulation and reduced dye efflux, indicating potential effects on cellular transport mechanisms .

Pharmacokinetics

It’s known that the compound has a molecular weight of 18217 , and a melting point of 127-130 °C

Result of Action

Similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to significantly improve cellular viability and decrease oxidative stress when exposed to hypoxia . They also enhance antioxidant status, as indicated by increased levels of glutathione and antioxidant enzymes .

Action Environment

It’s known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.

生化分析

Biochemical Properties

Ethyl 3,5-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting reagent in the synthesis of ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes . The nature of these interactions often involves the formation of ester bonds and the modulation of enzyme activity.

Cellular Effects

Ethyl 3,5-dihydroxybenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to protect cells from hypoxia-induced oxidative damage by enhancing antioxidant enzyme levels and reducing oxidative stress . This suggests that ethyl 3,5-dihydroxybenzoate may have similar protective effects on cells.

Molecular Mechanism

The molecular mechanism of ethyl 3,5-dihydroxybenzoate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate them, leading to changes in gene expression. For instance, ethyl 3,4-dihydroxybenzoate, a related compound, acts as a prolyl hydroxylase inhibitor, modulating the activity of hypoxia-inducible factor (HIF) and enhancing the expression of genes related to glycolysis and antioxidant defense . Ethyl 3,5-dihydroxybenzoate may exhibit similar mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3,5-dihydroxybenzoate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that preconditioning with ethyl 3,4-dihydroxybenzoate can improve cellular viability and reduce oxidative stress over time . This indicates that ethyl 3,5-dihydroxybenzoate may also have time-dependent effects in laboratory settings.

Dosage Effects in Animal Models

The effects of ethyl 3,5-dihydroxybenzoate vary with different dosages in animal models. For instance, ethyl 3,4-dihydroxybenzoate has been shown to modulate adaptive responses to hypoxia in rat brains at specific dosages . High doses of such compounds may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

Ethyl 3,5-dihydroxybenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, ethyl 3,4-dihydroxybenzoate has been shown to increase the expression of glycolytic enzymes and enhance glycolytic capacity in skeletal muscles . Ethyl 3,5-dihydroxybenzoate may participate in similar metabolic pathways.

Transport and Distribution

The transport and distribution of ethyl 3,5-dihydroxybenzoate within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation. For instance, related compounds have been shown to be distributed in various tissues and to interact with transport proteins that facilitate their cellular uptake .

Subcellular Localization

Ethyl 3,5-dihydroxybenzoate’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the crystal structure of ethyl 3,5-dihydroxybenzoate hemihydrate provides insights into its potential subcellular localization and interactions .

准备方法

合成路线和反应条件: 3,5-二羟基苯甲酸乙酯 可以通过 3,5-二羟基苯甲酸与无水乙醇的酯化反应合成。 该反应通常涉及使用硫酸等催化剂来促进酯化过程 .

工业生产方法: 在工业生产中,3,5-二羟基苯甲酸乙酯 的合成遵循类似的酯化过程,但规模更大。反应条件经过优化,以确保产品的高产率和纯度。 该过程涉及在催化剂存在下连续添加乙醇和 3,5-二羟基苯甲酸,然后进行纯化步骤以分离所需的酯 .

化学反应分析

反应类型: 3,5-二羟基苯甲酸乙酯 经历各种化学反应,包括:

氧化: 羟基可以被氧化形成醌。

还原: 酯基可以被还原为相应的醇。

取代: 羟基可以参与取代反应形成醚或酯.

常用试剂和条件:

氧化: 高锰酸钾或三氧化铬等试剂。

还原: 氢化锂铝或硼氢化钠等试剂。

取代: 在碱存在下,卤代烷或酰氯等试剂.

主要形成的产物:

氧化: 醌。

还原: 醇。

取代: 醚或酯.

相似化合物的比较

- Methyl 3,5-dihydroxybenzoate

- Ethyl 2,5-dihydroxybenzoate

- Ethyl 3-hydroxybenzoate

- Methyl 3,5-dimethylbenzoate

Comparison: Ethyl 3,5-dihydroxybenzoate is unique due to its specific esterification at the 3 and 5 positions of the benzoic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For instance, methyl 3,5-dihydroxybenzoate has a similar structure but with a methyl ester group, leading to differences in solubility and reactivity .

属性

IUPAC Name |

ethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHYVLPIZUVDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4142-98-7 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Ethyl 3,5-dihydroxybenzoate?

A1: [] Ethyl 3,5-dihydroxybenzoate can exist as a hemihydrate, meaning it incorporates half a water molecule per molecule of the compound. Its crystal structure has been determined as monoclinic, belonging to the space group P121/c1. The unit cell dimensions are a = 7.353(2) Å, b = 14.523(3) Å, c = 17.585(4) Å, with β = 93.387(3)°. This detailed structural information provides insights into the arrangement of molecules within the crystal lattice, which can be crucial for understanding its physical and chemical properties. You can find more details in the paper titled "Crystal structure of ethyl 3,5-dihydroxybenzoate hemihydrate, C9H10O4 ·½ H2O". []

Q2: Has Ethyl 3,5-dihydroxybenzoate been investigated in any biological systems?

A3: [] Yes, Ethyl 3,5-dihydroxybenzoate has been studied in the context of its interaction with tannin acyl hydrolase, an enzyme involved in the breakdown of tannins. Research has explored the complex formed between this enzyme and Ethyl 3,5-dihydroxybenzoate. [] While the specific details of this interaction and its implications are not provided in the abstract, this research highlights the potential biological relevance of Ethyl 3,5-dihydroxybenzoate and its interaction with specific enzymes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)

![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)

![Methyl 3-[4-(aminomethyl)phenyl]propionate](/img/structure/B9888.png)

![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)